molecular formula C24H24ClN5O3 B10800797 Casein Kinase II Inhibitor IV Hydrochloride

Casein Kinase II Inhibitor IV Hydrochloride

Cat. No.: B10800797
M. Wt: 465.9 g/mol
InChI Key: VKJYVHSKTVGINV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Casein Kinase II Inhibitor IV Hydrochloride involves several steps, including the preparation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure is synthesized through a series of reactions, including condensation and cyclization reactions.

    Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions.

    Hydrochloride formation:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Casein Kinase II Inhibitor IV Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Casein Kinase II Inhibitor IV Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Casein Kinase II Inhibitor IV Hydrochloride is unique in its high potency and specificity for casein kinase II. Similar compounds include:

These compounds share the common feature of inhibiting casein kinase II but differ in their potency, specificity, and chemical structure, making this compound a unique and valuable tool in scientific research.

Properties

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.9 g/mol

IUPAC Name

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile;hydrochloride

InChI

InChI=1S/C24H23N5O3.ClH/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25;/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28);1H

InChI Key

VKJYVHSKTVGINV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N.Cl

Origin of Product

United States

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